exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride
Overview
Description
Preparation Methods
The synthesis of exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride involves several steps. The synthetic routes and reaction conditions are typically detailed in technical documents and peer-reviewed papers . Industrial production methods may vary, but they generally involve the use of specific reagents and controlled reaction environments to ensure the purity and yield of the compound .
Scientific Research Applications
exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride is used in a wide range of scientific research applications. In chemistry, it is used as a reference compound and in the synthesis of other chemical entities . In biology and medicine, it may be used in studies related to its biological activity and potential therapeutic applications . The compound is also used in industrial research for the development of new materials and processes .
Mechanism of Action
Comparison with Similar Compounds
exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride can be compared with other similar compounds such as exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride . These compounds share similar structural features but may differ in their chemical properties and applications . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological activities .
Properties
IUPAC Name |
(1R,5S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10-7-2-6(9)3-8(10)5-11-4-7;;/h6-8H,2-5,9H2,1H3;2*1H/t6?,7-,8+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOULHJMNLHWEO-KTNFEBOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1COC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1COC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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